

Application Notes and Protocols: Heptyl Octanoate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptyl octanoate*

Cat. No.: *B1208286*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **heptyl octanoate**, a key fatty acid ester utilized in the flavor and fragrance industry. This document details its chemical and physical properties, sensory characteristics, and applications, alongside detailed experimental protocols for its analysis and evaluation.

Introduction to Heptyl Octanoate

Heptyl octanoate (also known as heptyl caprylate) is a fatty acid ester recognized for its characteristic waxy, oily, green, and tropical-fruity aroma and taste.^[1] It is a colorless, oily liquid synthesized through the direct esterification of n-heptanol and n-octanoic acid. Its versatile sensory profile makes it a valuable ingredient in the formulation of a wide range of flavors and fragrances. **Heptyl octanoate** is listed as a flavoring agent by the FDA and has been determined to be Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding the FEMA number 2553.^{[2][3][4]}

Data Presentation

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C15H30O2	[4]
Molecular Weight	242.40 g/mol	[4]
CAS Number	4265-97-8	[4]
Appearance	Colorless, oily liquid	[1]
Boiling Point	160 °C @ 14 mmHg	[1]
Flash Point	130 °C (266 °F)	[1]
Solubility	Insoluble in water; soluble in alcohol.	[1]
Odor	Waxy, oily, green, tropical, fresh, fruity with a musty nuance.	[1]
Taste	Waxy, fatty with a tropical fruity nuance at 50 ppm.	[1]

Regulatory Information

Regulatory Body	Identifier	Status
FDA	21 CFR 172.515	Approved as a synthetic flavoring substance and adjuvant. [3]
FEMA	2553	Generally Recognized as Safe (GRAS). [2]
JECFA	176	No safety concern at current levels of intake when used as a flavoring agent.

Typical Application Concentrations

Application	Concentration	Source
Fragrance Concentrate	Up to 2.0%	[1]
Food Products	Updated use levels and food categories are available from FEMA upon request.	[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of Heptyl Octanoate

This protocol outlines the methodology for the identification and quantification of **heptyl octanoate** in a flavor or fragrance matrix.

Objective: To confirm the identity and determine the concentration of **heptyl octanoate**.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
- Helium (carrier gas)
- **Heptyl octanoate** standard
- Internal standard (e.g., methyl nonanoate)
- Solvent (e.g., hexane or ethanol)
- Sample containing **heptyl octanoate**

Procedure:

- Sample Preparation:
 - Accurately weigh a known amount of the sample.

- Dilute the sample with the chosen solvent to a concentration within the calibrated range.
- Add a known concentration of the internal standard.
- Vortex the sample to ensure homogeneity.
- GC-MS Parameters:
 - Injector Temperature: 250 °C
 - Injection Mode: Split (e.g., 50:1)
 - Injection Volume: 1 µL
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
 - Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-400.
- Data Analysis:
 - Identify the **heptyl octanoate** peak by comparing its retention time and mass spectrum with that of the standard.
 - Quantify the concentration of **heptyl octanoate** using a calibration curve prepared with the standard and internal standard.

Sensory Evaluation of Heptyl Octanoate in a Flavor Model

This protocol describes a descriptive sensory analysis to characterize the flavor profile of **heptyl octanoate**.

Objective: To identify and quantify the sensory attributes of **heptyl octanoate** in a neutral medium.

Materials:

- **Heptyl octanoate**
- Odorless and tasteless solvent (e.g., propylene glycol or deodorized mineral oil)
- Trained sensory panel (8-12 panelists)
- Sensory evaluation booths with controlled lighting and ventilation
- Glassware for sample presentation
- Water for palate cleansing

Procedure:

- Sample Preparation:
 - Prepare a series of dilutions of **heptyl octanoate** in the solvent (e.g., 10, 25, and 50 ppm).
 - Prepare a blank sample (solvent only) as a reference.
 - Code the samples with random three-digit numbers.
- Panelist Training:
 - Familiarize panelists with the aroma and taste attributes associated with fruity and waxy esters using reference standards.

- Develop a consensus vocabulary to describe the sensory characteristics of **heptyl octanoate**.
- Evaluation:
 - Present the coded samples to the panelists in a randomized order.
 - Instruct panelists to evaluate the aroma first, then the taste.
 - Panelists should cleanse their palate with water between samples.
 - Each panelist rates the intensity of each identified attribute on a structured scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
- Data Analysis:
 - Collect the data from all panelists.
 - Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in attribute intensities across different concentrations.
 - Generate a sensory profile (e.g., a spider web plot) to visualize the flavor characteristics of **heptyl octanoate**.

Preparation of a Tropical Fruit Flavor Accord

This protocol provides a method for incorporating **heptyl octanoate** into a simple tropical fruit flavor accord.

Objective: To create a model flavor formulation demonstrating the contribution of **heptyl octanoate**.

Materials:

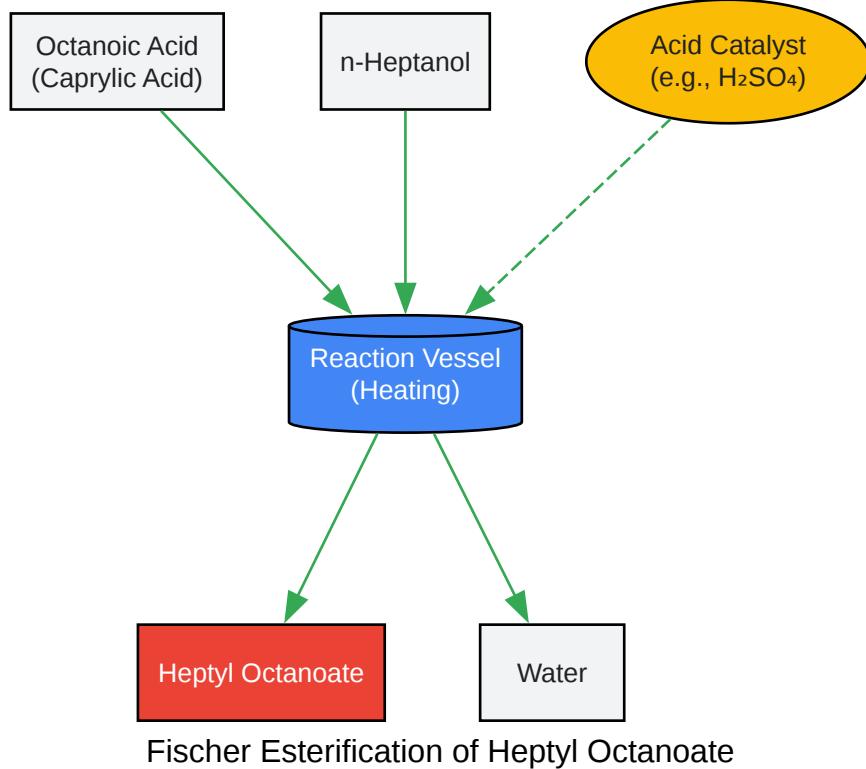
- **Heptyl octanoate**
- Other flavor chemicals (e.g., ethyl butyrate, isoamyl acetate, gamma-decalactone, vanillin)
- Solvent (e.g., ethanol or propylene glycol)

- Glass beakers and stirring rods
- Analytical balance

Procedure:

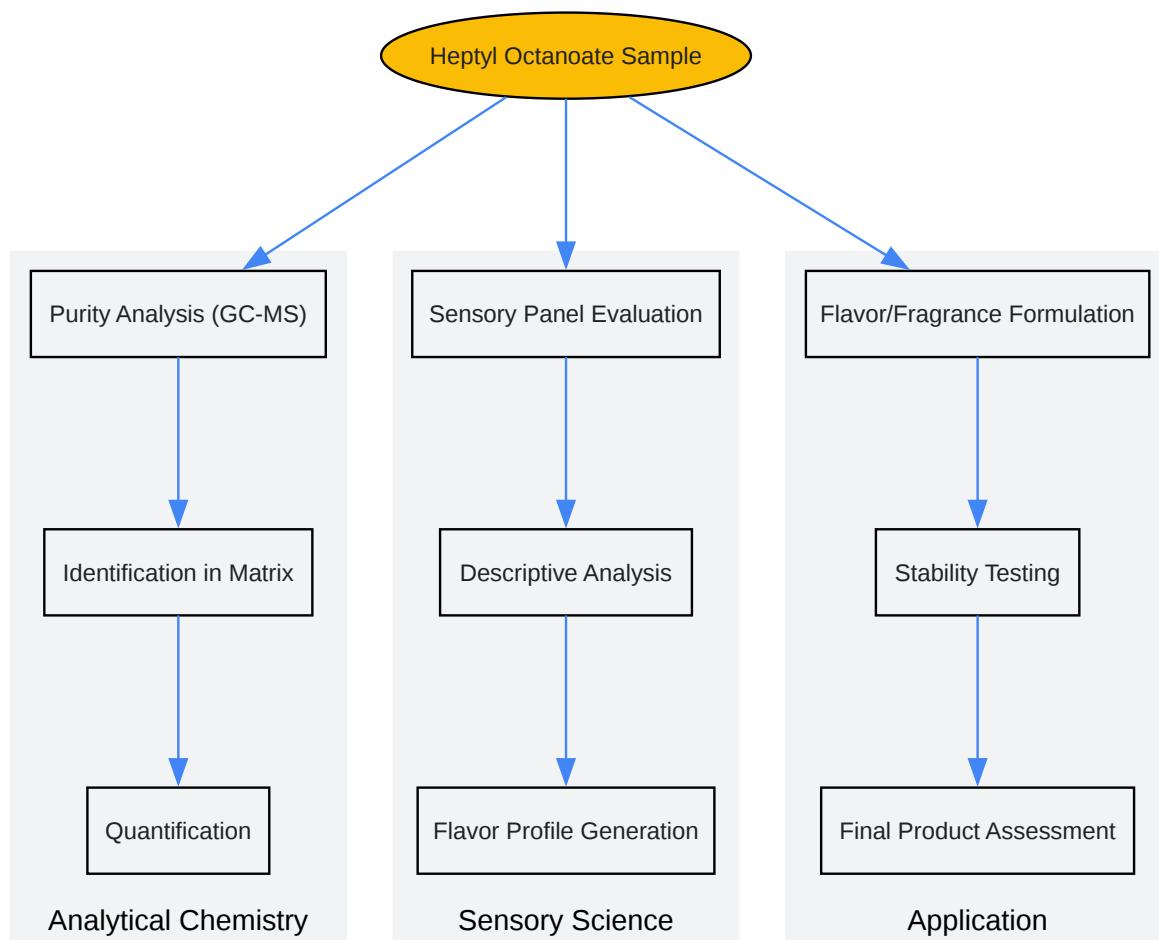
- Formulation Design:
 - Based on desired flavor profile (e.g., pineapple-mango type), create a formulation on a 1000-part basis. A starting point could be:
 - Ethyl Butyrate: 300 parts (fruity, pineapple)
 - Isoamyl Acetate: 200 parts (banana, pear)
 - Gamma-Decalactone: 100 parts (peachy, creamy)
 - **Heptyl Octanoate**: 50 parts (waxy, green, tropical)
 - Vanillin: 10 parts (sweet, creamy)
 - Solvent: 340 parts
- Compounding:
 - Accurately weigh each ingredient into a glass beaker.
 - Add the solvent and stir gently until all components are fully dissolved.
 - Allow the accord to mature for at least 24 hours before evaluation.
- Evaluation:
 - Evaluate the accord olfactorily on a smelling strip and in a simple application (e.g., sugar water) to assess the flavor profile.
 - Adjust the ratios of the components as needed to achieve the desired tropical fruit character.

Mandatory Visualizations

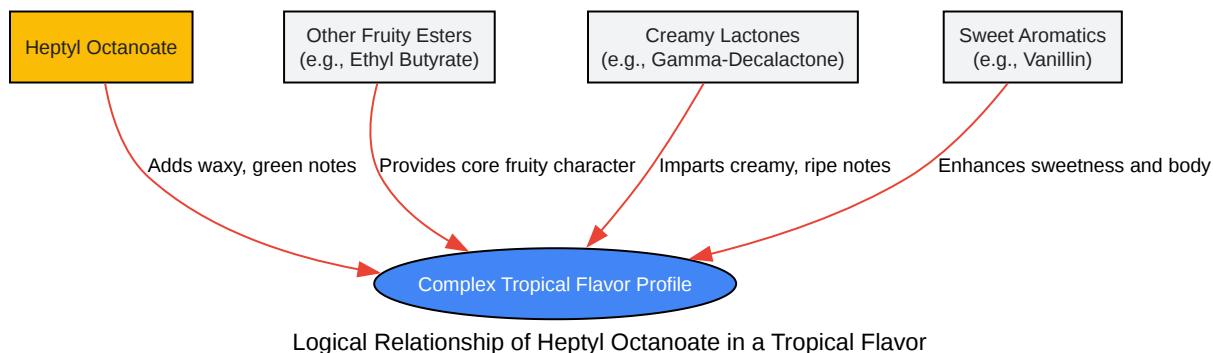


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Caption: Synthesis of **Heptyl Octanoate** via Fischer Esterification.

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Caption: Workflow for **Heptyl Octanoate** Evaluation.



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Caption: Contribution of **Heptyl Octanoate** to a Flavor Profile.

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- To cite this document: BenchChem. [Application Notes and Protocols: Heptyl Octanoate in the Flavor and Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208286#applications-of-heptyl-octanoate-in-flavor-and-fragrance-industry>

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